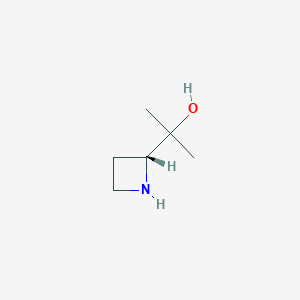
Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate” is a chemical compound with the molecular formula C9H6Cl2F2O2 . It has a molecular weight of 255.05 . The IUPAC name for this compound is "methyl 2-chloro-2-(3-chloro-2,4-difluorophenyl)acetate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H6Cl2F2O2/c1-15-9(14)6(10)4-2-3-5(12)7(11)8(4)13/h2-3,6H,1H3" . This code provides a detailed description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis : The compound has been studied for its synthesis and structural properties. For instance, Fu De-cai (2008) researched the synthesis of a related compound, 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4piperidinyl ester, an important intermediate in the synthesis of other compounds (Fu De-cai, 2008).
Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals. Yinghua Li, Hong-wu Xu, and Liuxue Zhang (2012) described the synthesis of a related compound used in the production of Clopidrogel, an antiplatelet drug (Yinghua Li, Hong-wu Xu, & Liuxue Zhang, 2012).
Polymerization Studies : It is also relevant in the polymerization of cyclic monomers. A study by Moszner et al. (2003) involved the synthesis of a similar compound from methyl 2-(cyclopentene-1-yl)-2-hydroxyacetate, which was used in radical homopolymerization (N. Moszner et al., 2003).
Environmental Impact and Detection : Research has been conducted on related chlorophenoxyacetic acids regarding their impact as herbicides and methods for their detection in the environment. For example, Wintersteiger, Goger, and Krautgartner (1999) developed a method for detecting similar compounds in water, highlighting the importance of monitoring these substances due to their environmental impact (R. Wintersteiger, B. Goger, & H. Krautgartner, 1999).
Herbicide Effectiveness and Selectivity : G. E. Blackman (1945) explored the use of similar chlorophenoxy acids as herbicides, analyzing their effectiveness and selectivity compared to other compounds (G. E. Blackman, 1945).
Analytical Chemistry Applications : It's also used in analytical chemistry, as seen in the work of Schöllhorn et al. (2000), who used a related chlorophenoxyacetic acid in a molecularly imprinted polymer assay for herbicide analysis (B. Schöllhorn et al., 2000).
Propiedades
IUPAC Name |
methyl 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O3/c1-15-9(14)8(13)4-2-3-5(11)6(10)7(4)12/h2-3,8,13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDJKDBVQBKKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)

![N,N-dimethyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2369066.png)









![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)